molecular formula C14H9BrN2O B1274439 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole CAS No. 827332-78-5

3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole

Cat. No. B1274439
M. Wt: 301.14 g/mol
InChI Key: YNEFEUXUIWJXNR-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is a compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved through different routes. For instance, 3-azido-5-phenyl-1,2,4-oxadiazole can undergo a deoxygenative coupling reaction when heated with sodium azide in anhydrous dimethylformamide, leading to the formation of 3-dimethylamino-5-phenyl-1,2,4-oxadiazole derivatives . Another approach involves the reaction of 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles with bromine or lead tetra-acetate to yield various cyclisation products, including 1,2,4-triazolo[3,4-b][1,3,4]oxadiazoles . Additionally, dehydration of diarylhydrazide can be used to prepare 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives, with the reaction conditions significantly affecting the yield .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives has been characterized using various spectroscopic techniques. For example, the molecular structure, bond lengths, and angles of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole were studied using Density Functional Theory (DFT) calculations, providing insights into the compound's stability and reactivity . Similarly, the spectral properties of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives were investigated, revealing their UV absorption and photoluminescent properties .

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazole derivatives can vary depending on the substituents and reaction conditions. For instance, the oxadiazole ring can act as a nucleophile in cyclisation reactions . The basicity of these compounds has also been studied, showing that they are weak organic bases and that substituents at the 5-position significantly affect their basicity . Additionally, the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole has been shown to be an anisotropic reaction, with different products forming on different crystal facets .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The photoluminescent and UV absorption properties are affected by the aryl groups present in the molecule . The Frontier molecular orbital energies, molecular electrostatic potential, and Mulliken charges calculated for these compounds provide information about their reactivity and potential sites for electrophilic and nucleophilic attacks . The nonlinear optical properties of these compounds have also been characterized, indicating potential applications in optoelectronics . Furthermore, the synthesis and electrochemical properties of symmetrically-substituted derivatives have been explored, expanding the understanding of their spectral characteristics .

Scientific Research Applications

Antimicrobial and Antileishmanial Activities

3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole and its derivatives have shown significant promise in antimicrobial applications. A study by Ustabaş et al. (2020) synthesized a related compound and tested its antimicrobial activities against fifteen different bacterial species and Leishmania major. The compound exhibited low effectiveness on certain bacterial species and high antileishmanial activity (Ustabaş et al., 2020).

Structural and Chemical Properties

Research on the structural and chemical properties of 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole derivatives has provided insights into their potential applications. Fun et al. (2010) conducted a study focusing on the crystal structure of a similar compound, revealing its planarity and the angles formed by its molecular components. This kind of structural analysis is crucial for understanding the reactivity and potential applications of these compounds (Fun et al., 2010).

Synthesis and Characterization

The synthesis and characterization of 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole derivatives have been extensively studied. Choi et al. (1982) explored a new deoxygenative coupling reaction of 3-bromo-5-phenyl-1,2,4-oxadiazole, providing a pathway for the synthesis of novel derivatives (Choi et al., 1982).

Nonlinear Optical Characterization

Derivatives of 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole have been investigated for their nonlinear optical properties. Chandrakantha et al. (2011) synthesized a series of derivatives containing 2-fluoro-4-methoxy phenyl and analyzed their optical nonlinearity, indicating potential applications in optoelectronics (Chandrakantha et al., 2011).

properties

IUPAC Name

3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-12-9-5-4-8-11(12)13-16-14(18-17-13)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEFEUXUIWJXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397857
Record name 3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole

CAS RN

827332-78-5
Record name 3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FL Zhang, YF Wang, S Chiba - scholar.archive.org
1H NMR (400 MHz) spectra were recorded on a Bruker Avance 400 spectrometer in CDCl3 [using CDCl3 (for 1H, δ= 7.26) or DMSO-d6 (for 1H, δ= 2.50) as the internal standard]. 13C …
Number of citations: 0 scholar.archive.org

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